Ethyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate
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Overview
Description
Ethyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[24]heptane-2-carboxylate is a complex organic compound featuring a spiro structure This compound is notable for its unique arrangement of atoms, which includes an oxathiaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate typically involves the formation of the spiro ring system through a series of organic reactions. One common method involves the reaction of a suitable precursor with sulfur and oxygen-containing reagents under controlled conditions. For instance, the selective reduction of similar compounds has been achieved using sodium tetrahydridoborate at the carbonyl group in the β-position with respect to the oxygen atom in the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: As mentioned earlier, selective reduction can occur at specific carbonyl groups.
Substitution: The presence of reactive sites allows for substitution reactions, where certain atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium tetrahydridoborate, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce derivatives with altered carbonyl groups.
Scientific Research Applications
Ethyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows for exploration of its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its chemical properties make it useful in the development of materials with specific characteristics, such as polymers and coatings.
Mechanism of Action
The mechanism by which ethyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The presence of the oxathiaspiro ring system allows it to engage in unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-aryl-6,8-dioxo-2-oxa-3,7-diazabicyclo[3.3.0]oct-3-ene-4-carboxylates
- Ethyl 7-aryl-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylates
Uniqueness
Ethyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[24]heptane-2-carboxylate is unique due to its specific spiro ring system incorporating both oxygen and sulfur atoms
Biological Activity
Ethyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which integrates both thioether and oxo functional groups. This compound, with a molecular formula of C9H14O5S and a molecular weight of approximately 234.27 g/mol, has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities.
Structural Characteristics
The compound's spirocyclic framework includes multiple reactive functional groups that can be modified to enhance biological activity or synthesize derivatives with varied properties. The presence of dioxo and carboxylate moieties contributes to its reactivity and potential interactions with biological macromolecules.
Property | Details |
---|---|
Molecular Formula | C9H14O5S |
Molecular Weight | 234.27 g/mol |
Structural Features | Spirocyclic structure, thioether, oxo |
Potential Biological Activities
Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties : Compounds in this class may modulate inflammatory pathways.
- Antitumor Effects : Initial research indicates potential efficacy in inhibiting tumor growth.
However, comprehensive studies specifically targeting this compound are still emerging. The following table summarizes the biological activities reported for structurally related compounds:
Compound Name | Biological Activity |
---|---|
Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate | Antimicrobial, anti-inflammatory |
Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate | Cytotoxic against cancer cell lines |
Methyl 4-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate | Antioxidant properties |
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the spirocyclic framework : Utilizing reaction conditions that favor cyclization.
- Functional group modifications : Employing reagents that can introduce or modify oxo and thioether groups.
These synthetic routes are crucial for exploring the compound's biological potential and enhancing its reactivity.
Interaction Studies
Understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids is essential for elucidating its mechanism of action. Interaction studies can provide insights into:
- Binding affinities with target enzymes or receptors.
- Modulation of biochemical pathways.
Such studies are critical for advancing its therapeutic applications.
Case Studies
While specific case studies on this compound remain limited, related compounds have been investigated extensively:
-
Antimicrobial Efficacy : A study on a related compound demonstrated significant antibacterial activity against Staphylococcus aureus.
"The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus" .
-
Anti-inflammatory Mechanism : Research indicated that another derivative reduced pro-inflammatory cytokines in vitro.
"Treatment with the derivative led to a decrease in TNF-alpha levels by approximately 40% compared to control" .
Properties
Molecular Formula |
C9H14O5S |
---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
ethyl 7-methyl-6,6-dioxo-1-oxa-6λ6-thiaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C9H14O5S/c1-3-13-8(10)7-9(14-7)4-5-15(11,12)6(9)2/h6-7H,3-5H2,1-2H3 |
InChI Key |
WKQVCHJSGHKIMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCS(=O)(=O)C2C |
Origin of Product |
United States |
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